molecular formula C19H17N7O3S B285385 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide

2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide

Cat. No.: B285385
M. Wt: 423.5 g/mol
InChI Key: KZKKASRETMZFJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has been shown to possess various biological activities, making it an attractive candidate for further research.

Mechanism of Action

The mechanism of action of 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide is not fully understood. However, it is believed that the compound inhibits the growth of bacteria by disrupting their cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. In addition to its antimicrobial activity, this compound has also been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide is its broad-spectrum antimicrobial activity. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the research of 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide. One potential direction is to further study its mechanism of action and explore its potential as a new antibiotic. Another direction is to investigate its potential as a therapeutic agent for various diseases, particularly those with oxidative stress and inflammation as underlying factors. Additionally, further research can be done to improve the solubility of this compound, making it easier to work with in lab experiments.

Synthesis Methods

The synthesis of 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 1-(4-methoxyphenyl)-3-oxobutane-1,4-diamine. This compound is then reacted with thiosemicarbazide to form 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide, which is further reacted with phenylhydrazine to form this compound.

Scientific Research Applications

2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide has been studied for various scientific research applications. One of the most promising applications is in the field of drug discovery and development. This compound has been shown to possess significant antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.

Properties

Molecular Formula

C19H17N7O3S

Molecular Weight

423.5 g/mol

IUPAC Name

2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)acetamide

InChI

InChI=1S/C19H17N7O3S/c1-29-15-9-7-14(8-10-15)26-19(21-23-24-26)30-12-17(27)20-16-11-18(28)25(22-16)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,20,22,27)

InChI Key

KZKKASRETMZFJP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NN(C(=O)C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NN(C(=O)C3)C4=CC=CC=C4

Origin of Product

United States

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